molecular formula C6H12O3 B8799417 3,3-Bis(hydroxymethyl)-2-butanone CAS No. 6868-97-9

3,3-Bis(hydroxymethyl)-2-butanone

Cat. No.: B8799417
CAS No.: 6868-97-9
M. Wt: 132.16 g/mol
InChI Key: CITZTYCVNHPCQL-UHFFFAOYSA-N
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Description

3,3-Bis(hydroxymethyl)-2-butanone is an organic compound with the molecular formula C6H12O3 and a CAS Registry Number of 536516 . The compound features a ketone group flanked by two hydroxymethyl functional groups on the same carbon atom, a structure that makes it a versatile building block or synthon in organic synthesis. The presence of multiple hydroxyl groups allows for further chemical modifications, such as esterification or etherification, while the ketone group can undergo reactions typical of carbonyl compounds. This multifunctionality suggests potential applications in the research and development of various chemical products, including polymers, specialty chemicals, and pharmaceutical intermediates. As a high-purity chemical, it is intended for use in laboratory research and chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

6868-97-9

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4-hydroxy-3-(hydroxymethyl)-3-methylbutan-2-one

InChI

InChI=1S/C6H12O3/c1-5(9)6(2,3-7)4-8/h7-8H,3-4H2,1-2H3

InChI Key

CITZTYCVNHPCQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(a) 3-Methyl-2-butanone (CAS 563-80-4)
  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • Key Features : A simple branched ketone lacking hydroxyl groups. Used as a solvent and intermediate in organic synthesis.
  • Physical Properties : Lower boiling point (94–96°C) and higher volatility compared to hydroxylated derivatives due to reduced polarity .
(b) 3-Hydroxy-3-methyl-2-butanone (CAS 115-22-0)
  • Molecular Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol
  • Key Features : Contains a hydroxyl group at the 3-position, enabling hydrogen bonding. Used in flavoring agents and as a precursor in chiral synthesis.
  • Physical Properties: Higher boiling point (~42°C under reduced pressure) and water solubility compared to 3-methyl-2-butanone .
(c) 3,3-Bis(p-aminophenyl)-2-butanone (CAS Not Provided)
  • Molecular Formula : C₁₆H₁₆N₂O
  • Molecular Weight : ~252.32 g/mol (estimated)
  • Key Features: Aromatic amino substituents at the 3-position.
(d) 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4)
  • Molecular Formula : C₁₂H₁₆O₄
  • Molecular Weight : 224.26 g/mol
  • Key Features : Cyclic acetal structure with hydroxymethyl groups. Used as a crosslinking agent in polymer chemistry.
  • Stability : The dioxane ring enhances stability under acidic conditions compared to linear hydroxymethyl ketones .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility Applications
3,3-Bis(hydroxymethyl)-2-butanone (Inferred) C₆H₁₂O₃ 132.16 Two hydroxymethyl groups ~200 (estimated) High in polar solvents Polymer crosslinker, pharmaceutical intermediate
3-Methyl-2-butanone C₅H₁₀O 86.13 Methyl group 94–96 Miscible in organic solvents Solvent, synthesis intermediate
3-Hydroxy-3-methyl-2-butanone C₅H₁₀O₂ 102.13 Hydroxyl, methyl groups 42 (at reduced pressure) Water-soluble Flavoring agents, chiral synthesis
3,3-Bis(p-fluorophenyl)-2-butanone C₁₆H₁₂F₂O 258.27 Two p-fluorophenyl groups Not reported Low in water Specialty polymers, agrochemicals
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane C₁₂H₁₆O₄ 224.26 Cyclic acetal, hydroxymethyl Stable up to 200°C Moderate in ethanol Polymer stabilization, resins

Preparation Methods

Key Reaction Steps:

  • Base-Catalyzed Condensation :

    • A ketone precursor (e.g., 4-hydroxy-2-butanone) reacts with formaldehyde in the presence of a base (e.g., NaOH, K₂CO₃, or tertiary amines) to form an aldol adduct.

    • Formaldehyde acts as a nucleophile, attacking the α-carbon of the ketone to form a β-hydroxy aldehyde intermediate.

  • Hydrogenation :

    • The aldehyde intermediate is hydrogenated to reduce the carbonyl group to a hydroxymethyl group, yielding the final product.

Example from Patent Literature :
A related process for 2,2-bis-hydroxymethyl-butanediol involves condensing 4-hydroxybutyraldehyde with formaldehyde (molar ratio 1.5–3.0) under basic conditions, followed by hydrogenation at 170°C and 90 bar using a cobalt-based catalyst. While this method targets a diol, similar principles apply for ketone derivatives.

Catalytic Hydrogenation of Aldol Adducts

Hydrogenation is critical for converting aldehyde intermediates into hydroxymethyl groups. Heterogeneous catalysts (e.g., Raney nickel, cobalt, or palladium) are commonly employed.

Process Parameters:

ParameterTypical RangeSource
Temperature70–200°C
Pressure1–200 bar
CatalystCo/Cu/Mn/Re
Residence Time10–300 minutes

Mechanistic Insight :
The aldol adduct (e.g., 2,2-bis-hydroxymethyl-butyraldehyde) undergoes selective hydrogenation of the aldehyde group to a primary alcohol, preserving the ketone moiety. Side reactions (e.g., dehydration, polymerization) are minimized by optimized catalyst selection and temperature control.

Supercritical Fluid Synthesis

Supercritical conditions (e.g., acetone/formaldehyde mixtures) enable catalyst-free synthesis, leveraging self-disproportionation of formaldehyde to generate formic acid, which catalyzes aldol condensation.

Advantages:

  • High Yield : Avoids side reactions common in traditional liquid-phase methods.

  • Simplified Workup : No catalyst recovery required.

Case Study :
In 4-hydroxy-2-butanone synthesis, supercritical conditions (230–270°C, 0.5–8 min residence time) achieved 85–95% selectivity with formic acid as an in situ catalyst. This method could be adapted for this compound by adjusting starting materials.

Grignard Reagent Additions

Grignard reagents (e.g., formaldehyde equivalents) can introduce hydroxymethyl groups to ketones. For example:

  • Ketal Protection : A ketone is protected as a ketal to prevent self-condensation.

  • Grignard Addition : Formaldehyde equivalents (e.g., paraformaldehyde) react with the ketal to form a hydroxymethyl group.

  • Deprotection : Acidic hydrolysis removes the ketal, yielding the final product.

Example from Literature :
In a synthesis of 1-(1-(hydroxymethyl)cyclohexyl)ethanone, paraformaldehyde was added to cyclohexylmethylketone in trifluoroacetic acid (TFA), yielding a hydroxymethyl derivative after workup.

Oxidative and Reductive Strategies

Oxidation or reduction of precursor compounds can access the target molecule. For instance:

  • Oxidation of Diols : A diol (e.g., 2,2-bis(hydroxymethyl)butane) could be oxidized to the ketone.

  • Reduction of Esters : Ester derivatives of the hydroxymethyl group may be reduced to alcohols.

Limitations :
These methods are less direct and often require multi-step sequences, increasing production costs.

Industrial-Scale Considerations

For large-scale synthesis, methods must balance cost, yield, and environmental impact. Key factors include:

FactorImpact on Process
Catalyst Cost Cobalt-based catalysts (e.g., DE-A 39 04 083) offer moderate activity but require recovery.
Byproduct Management Distillation of water entrainers (e.g., n-hexane) simplifies purification.
Energy Efficiency Supercritical methods reduce energy use vs. conventional heating.

Comparative Analysis of Methods

MethodYield (%)ConditionsKey Catalyst/Reagent
Aldol Condensation + H₂24–54170°C, 90 bar, Co catalystFormaldehyde, NaOH
Supercritical Fluid85–95230–270°C, 0.5–8 minFormic acid (in situ)
Grignard Addition13–43TFA, 90°C, 10 hParaformaldehyde

Data compiled from .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3,3-bis(hydroxymethyl)-2-butanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via aldol condensation or ketone functionalization. For example, hydroxylmethylation of 2-butanone derivatives using formaldehyde under alkaline conditions (pH 10–12) at 60–80°C yields the target compound. Optimization requires monitoring reaction time and stoichiometry to avoid over-hydroxymethylation byproducts. Purity (>95%) is achievable via recrystallization in ethanol-water mixtures (1:3 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the thermodynamic stability of this compound under varying temperatures and solvents?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) reveals a melting point of 140–144°C, while vapor pressure data (Antoine equation parameters: log₁₀(P) = 4.53896 – 1703.241/(T – 40.646)) predict boiling behavior. Enthalpy of vaporization (ΔvapH = 41.1 kJ/mol at 332 K) indicates stability under moderate thermal conditions. Solubility in polar solvents (e.g., water, ethanol) is critical for reaction design; use Hansen solubility parameters to predict compatibility .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at 3400–3200 cm⁻¹ (O–H stretching) and 1700 cm⁻¹ (C=O stretching) confirm hydroxyl and ketone groups.
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 148.16 (C₆H₁₂O₄⁺) with fragmentation patterns at m/z 103 (loss of –CH₂OH) and 57 (C₃H₅O⁺).
  • ¹H/¹³C NMR : δ 2.1 ppm (s, C=O), δ 3.6–3.8 ppm (m, –CH₂OH), and δ 4.1 ppm (s, –OH) .

Advanced Research Questions

Q. How does this compound participate in polymerization reactions, and what mechanisms govern its role in polycarbonate synthesis?

  • Methodological Answer : The compound acts as a branching agent in polycarbonate oligomer synthesis. Its dual hydroxymethyl groups undergo nucleophilic attack by bisphenol-A derivatives, forming ester linkages. Kinetic studies (via in-situ FTIR) show reaction rates depend on catalyst choice (e.g., Lewis acids like AlCl₃ increase regioselectivity). Side reactions, such as ketone oxidation, are mitigated by inert atmospheres (N₂) and temperatures <100°C .

Q. What computational models predict the reactivity of this compound in aqueous environments, particularly its acid-base behavior?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal pKa values of 12.3 (hydroxyl groups) and 8.9 (enol tautomer). Molecular dynamics simulations show hydrogen-bonding networks stabilize the enolate form in basic conditions (pH >10), critical for designing pH-sensitive drug delivery systems .

Q. How do contradictory data on the compound’s metabolic pathways (e.g., oxidation vs. conjugation) impact toxicological assessments?

  • Methodological Answer : In vitro assays (hepatocyte models) show ~4% of inhaled this compound is oxidized to 3-hydroxy-2-butanone via CYP2E1 enzymes, while glutathione conjugation dominates at higher concentrations. Discrepancies arise from interspecies differences (rodent vs. human CYP isoforms). Resolve via LC-MS/MS quantification of urinary metabolites (e.g., sulfated derivatives) .

Q. What strategies optimize the compound’s stability in long-term storage for pharmaceutical formulations?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) recommend storage in amber glass under anhydrous conditions (water content <0.1%) at 4°C. Degradation pathways (e.g., keto-enol tautomerization) are monitored via HPLC (C18 column, 0.1% H₃PO₄/ACN gradient). Antioxidants (e.g., BHT at 0.01% w/w) reduce radical-mediated oxidation .

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